molecular formula C19H20N2OS B4192508 (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B4192508
M. Wt: 324.4 g/mol
InChI Key: VDFKYJADRYRDPI-UHFFFAOYSA-N
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Description

(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core This core can be synthesized through the cyclization of diphenylamine with sulfur

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions such as solvent, temperature, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazines, depending on the specific reaction and conditions used.

Scientific Research Applications

(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as an antipsychotic or antihistamine agent.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets and pathways. In the context of its potential antipsychotic activity, the compound may act by blocking dopamine receptors in the brain, thereby modulating neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone include other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. These compounds share a common phenothiazine core but differ in their substituent groups, which can influence their chemical properties and applications.

Uniqueness

What sets this compound apart is the presence of the 3-methyl-1-piperidinyl carbonyl group, which can impart unique pharmacological properties and potential applications. This structural feature may enhance its binding affinity to certain molecular targets or alter its metabolic stability, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-7-6-12-20(13-14)19(22)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFKYJADRYRDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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